ARL 17477

Neuroscience Cardiovascular Research Pharmacology

ARL 17477 (N-[4-(2-{[(3-Chlorophenyl)methyl]amino}ethyl)phenyl]-2-thiophenecarboximidamide dihydrochloride) is a well-characterized small molecule that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme in the central nervous system and other tissues. As a member of the amidine class of NOS inhibitors, it has been extensively studied in preclinical models for its neuroprotective and physiological effects.

Molecular Formula C20H22Cl3N3S
Molecular Weight 442.8 g/mol
CAS No. 180983-17-9
Cat. No. B179733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARL 17477
CAS180983-17-9
Molecular FormulaC20H22Cl3N3S
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
InChIInChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
InChIKeySOXBYIKSUDXMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARL 17477 (CAS 180983-17-9): A Selective Neuronal Nitric Oxide Synthase Inhibitor for Preclinical Research


ARL 17477 (N-[4-(2-{[(3-Chlorophenyl)methyl]amino}ethyl)phenyl]-2-thiophenecarboximidamide dihydrochloride) is a well-characterized small molecule that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme in the central nervous system and other tissues [1]. As a member of the amidine class of NOS inhibitors, it has been extensively studied in preclinical models for its neuroprotective and physiological effects [2]. The compound is known to cross the blood-brain barrier, a critical property for targeting neurological conditions .

Critical Reasons Why Generic NOS Inhibitor Substitution Fails for ARL 17477


The nitric oxide synthase (NOS) inhibitor class is broad and includes non-selective, endothelial (eNOS)-selective, and inducible (iNOS)-selective agents. Substituting ARL 17477 with a less specific inhibitor like L-NAME introduces significant experimental confounds due to cardiovascular side effects from eNOS inhibition, while using an iNOS-selective agent like 1400W fails to address the neuronal pathology central to most ARL 17477 studies [1]. Even among other nNOS-selective compounds (e.g., 7-nitroindazole, TRIM), ARL 17477 exhibits a unique pharmacological profile characterized by quantifiable differences in isoform selectivity, in vivo potency for specific endpoints like neuroprotection, and a demonstrated capacity for synergistic interaction with glutamatergic agents [2][3]. These specific, data-backed differentiators make generic substitution a significant risk to experimental reproducibility and validity.

ARL 17477 Comparative Selectivity and Efficacy Data for Scientific Selection


Isoform Selectivity: ARL 17477 vs. Non-Selective L-NAME

ARL 17477 demonstrates high selectivity for nNOS over eNOS, a critical property for minimizing off-target cardiovascular effects. In a study with conscious pigs, L-NAME (20 mg/kg i.v.) significantly increased mean arterial blood pressure, whereas ARL 17477 (3 mg/kg i.v.) did not influence blood pressure, despite both compounds affecting gastric compliance [1]. This highlights the functional consequence of ARL 17477's nNOS selectivity.

Neuroscience Cardiovascular Research Pharmacology

In Vitro Enzyme Selectivity: ARL 17477 vs. Other NOS Inhibitors

ARL 17477 is a potent inhibitor of nNOS. Reported IC50 values for human recombinant nNOS vary but consistently demonstrate sub-micromolar to low micromolar potency with significant selectivity over eNOS. One study reported an IC50 of 0.035 μM for human nNOS, with a >100-fold selectivity over human eNOS (IC50 = 3.5 μM) [1]. Another source reports IC50 values of 1 μM for nNOS and 17 μM for eNOS, indicating 17-fold selectivity . This contrasts with the non-selective NOS inhibitor L-NAME, which inhibits all isoforms with similar potency.

Biochemistry Drug Discovery Enzymology

In Vivo Neuroprotective Efficacy: ARL 17477 vs. L-NAME and 7-NI in Global Ischemia

In a gerbil model of global cerebral ischemia, ARL 17477 provided superior neuroprotection compared to other NOS inhibitors. ARL 17477 achieved a 44% level of neuroprotection, which was greater than that provided by L-NAME (19%) or 7-nitroindazole (7-NI, 22%) [1].

Neuroscience Stroke Research In Vivo Pharmacology

Synergistic Neuroprotection with Glutamate Receptor Antagonists

ARL 17477 exhibits a unique, quantifiable synergy when combined with antagonists of glutamate receptors. In a gerbil model of global cerebral ischemia, the combination of MK-801 (an NMDA antagonist) with ARL 17477 provided 44% greater protection than the sum of protection provided by either compound alone [1]. A similar synergistic effect was observed when ARL 17477 was combined with LY293558, an AMPA antagonist, yielding 35% greater protection than the additive effect [1].

Neuroscience Stroke Research Combination Therapy

High-Value Application Scenarios for Procuring ARL 17477


Target Validation in Rodent Models of Ischemic Stroke

ARL 17477 is a gold-standard tool compound for validating the role of nNOS in ischemic brain injury. Its ability to cross the blood-brain barrier and provide quantifiable neuroprotection (44% reduction in hippocampal damage) in global ischemia models, superior to L-NAME and 7-NI, makes it an essential positive control for in vivo stroke studies [1]. Procurement is justified for labs seeking a highly characterized nNOS inhibitor with a well-documented efficacy profile in this disease area [2].

Investigating NO-Mediated Learning and Memory

ARL 17477 has been shown to enhance associative learning in rabbits, a finding consistent with other nNOS inhibitors like 7-NI [1]. Its high selectivity for nNOS over eNOS is critical here, as it minimizes the cardiovascular confounds that would be introduced by a non-selective NOS inhibitor, allowing for a cleaner interpretation of behavioral results [2]. This makes it a preferred tool for behavioral neuroscientists studying the role of neuronal NO in cognition.

Studies of Gastrointestinal Motility and Nitrergic Neurotransmission

For researchers studying the peripheral nervous system, ARL 17477 is a valuable tool to probe the function of nitrergic neurons. Its use in porcine stomach models has demonstrated a specific inhibition of nitrergic relaxations and gastric compliance without the confounding hypertensive effects of L-NAME [1]. This functional selectivity is paramount for accurately assessing the role of nNOS in gastrointestinal physiology and pathophysiology.

Technical Documentation Hub

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